Cas no 217655-07-7 (2-Butyl-n-octan-1-amine)

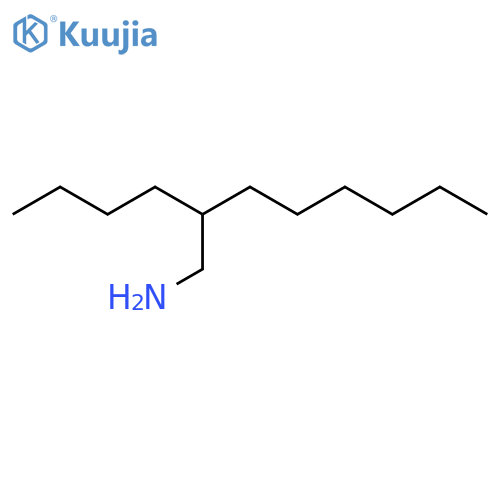

2-Butyl-n-octan-1-amine structure

商品名:2-Butyl-n-octan-1-amine

2-Butyl-n-octan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Butyl-n-octan-1-amine

- 1-Amino-2-butyl-n-octane

- 5-(Aminomethyl)undecane

- 2-Butyl-1-n-octylamine

- 2-butyloctylamine

- 2-butyloctyl amine

- 2-butyloctan-1-amine

- OOCWTIOGJOIPGS-UHFFFAOYSA-N

- T70575

- MFCD20721903

- SCHEMBL1164854

- B5550

- 217655-07-7

-

- MDL: MFCD20721903

- インチ: 1S/C12H27N/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11,13H2,1-2H3

- InChIKey: OOCWTIOGJOIPGS-UHFFFAOYSA-N

- ほほえんだ: N([H])([H])C([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 185.21435g/mol

- ひょうめんでんか: 0

- XLogP3: 4.6

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 9

- どういたいしつりょう: 185.21435g/mol

- 単一同位体質量: 185.21435g/mol

- 水素結合トポロジー分子極性表面積: 26Ų

- 重原子数: 13

- 複雑さ: 91.1

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 屈折率: 1.4400 to 1.4440

2-Butyl-n-octan-1-amine セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H314

- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501

- 危険物輸送番号:UN 2735 8/PG II

- 包装グループ:II

- 危険レベル:8

2-Butyl-n-octan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB549794-5 ml |

2-Butyl-n-octan-1-amine; . |

217655-07-7 | 5 ml |

€501.60 | 2024-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269476-1g |

2-Butyl-n-octan-1-amine |

217655-07-7 | 98% | 1g |

¥211.00 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5550-5ml |

2-Butyl-n-octan-1-amine |

217655-07-7 | 98.0%(T) | 5ml |

¥1690.0 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269476-25g |

2-Butyl-n-octan-1-amine |

217655-07-7 | 98% | 25g |

¥2321.00 | 2023-11-21 | |

| abcr | AB549794-1ml |

2-Butyl-n-octan-1-amine; . |

217655-07-7 | 1ml |

€164.90 | 2024-08-02 | ||

| abcr | AB549794-5ml |

2-Butyl-n-octan-1-amine; . |

217655-07-7 | 5ml |

€501.60 | 2024-08-02 | ||

| A2B Chem LLC | AF37323-5g |

2-Butyl-n-octan-1-amine |

217655-07-7 | 98% T | 5g |

$65.00 | 2024-04-20 | |

| Ambeed | A880547-5g |

2-Butyloctan-1-amine |

217655-07-7 | 98% T | 5g |

$89.0 | 2025-03-04 | |

| Aaron | AR00BJG7-25g |

2-Butyl-n-octan-1-amine |

217655-07-7 | 98% | 25g |

$265.00 | 2025-02-13 | |

| Chemenu | CM394581-5g |

2-Butyl-n-octan-1-amine |

217655-07-7 | 95%+ | 5g |

$450 | 2023-02-02 |

2-Butyl-n-octan-1-amine 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

217655-07-7 (2-Butyl-n-octan-1-amine) 関連製品

- 108-09-8(1,3-Dimethylbutylamine)

- 104-75-6(2-Ethylhexylamine)

- 106-20-7(Bis(2-ethylhexyl)amine)

- 78-81-9(2-methylpropan-1-amine)

- 100-76-5(Quinuclidine)

- 107-45-9(tert-Octylamine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:217655-07-7)2-Butyl-n-octan-1-amine

清らかである:99%

はかる:25g

価格 ($):255.0